molecular formula C12F16O3 B15290289 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride CAS No. 25711-77-7

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride

Katalognummer: B15290289
CAS-Nummer: 25711-77-7
Molekulargewicht: 496.10 g/mol
InChI-Schlüssel: BTMPGBKXGNLFBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride typically involves the reaction of hexafluoropropene oxide with pentafluorophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the synthesis of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of continuous flow reactors and automated systems ensures consistent quality and high production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized and reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
  • Hexafluoropropene oxide trimer
  • 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride

Uniqueness

Compared to similar compounds, 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the pentafluorophenoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

25711-77-7

Molekularformel

C12F16O3

Molekulargewicht

496.10 g/mol

IUPAC-Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoyl fluoride

InChI

InChI=1S/C12F16O3/c13-1-2(14)4(16)6(5(17)3(1)15)30-9(20,11(24,25)26)12(27,28)31-8(19,7(18)29)10(21,22)23

InChI-Schlüssel

BTMPGBKXGNLFBU-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.